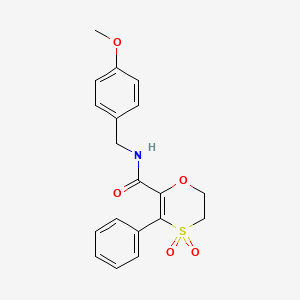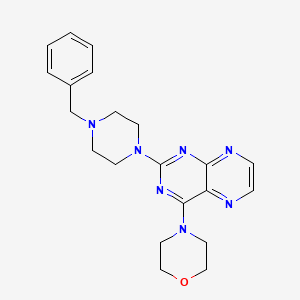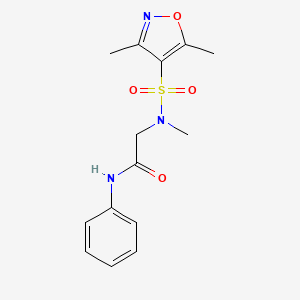![molecular formula C22H20ClN3O4 B15107505 N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide](/img/structure/B15107505.png)
N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl group, a hydroxy group, and a quinazolinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the core quinazolinone structure. This is followed by the introduction of the chlorinated phenyl group and the hydroxy group. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and acylating agents under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would likely include rigorous purification steps such as recrystallization, chromatography, and distillation to remove any impurities and by-products.
化学反应分析
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The quinazolinone moiety can be reduced to a dihydroquinazoline.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroquinazolines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
- N-(5-bromo-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide
- N-(5-fluoro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of the chlorinated phenyl group and the quinazolinone moiety also contributes to its distinct chemical and biological properties.
属性
分子式 |
C22H20ClN3O4 |
|---|---|
分子量 |
425.9 g/mol |
IUPAC 名称 |
N-(5-chloro-2-hydroxyphenyl)-2-[(9-oxo-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C22H20ClN3O4/c1-2-4-14-18(30-12-20(28)25-16-11-13(23)6-8-17(16)27)9-7-15-21(14)22(29)26-10-3-5-19(26)24-15/h2,6-9,11,27H,1,3-5,10,12H2,(H,25,28) |
InChI 键 |
XNEGWXUFQQFQCX-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=C(C=CC2=C1C(=O)N3CCCC3=N2)OCC(=O)NC4=C(C=CC(=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethylthio}-1,2,3,4-tetraazolyl) phenol](/img/structure/B15107426.png)
![6-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15107433.png)
![3-({[1,1'-biphenyl]-4-yl}methyl)-5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B15107436.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B15107444.png)
![tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B15107457.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate](/img/structure/B15107465.png)

![3-(imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15107480.png)
![N~2~-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B15107494.png)
![1-[(2-Chlorophenyl)methyl]-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B15107495.png)
![N-{6,6-dimethyl-7-oxo-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-yl}-4-methylbenzamide hydrochloride](/img/structure/B15107504.png)

![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15107516.png)
